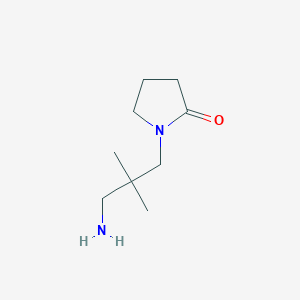
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic products. Pyrrolidinones are versatile synthons in organic synthesis due to their rich reactivity and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically require specific oxidants and additives to achieve the desired selectivity and yield .
Chemical Reactions Analysis
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the compound to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions lead to the formation of biologically active intermediates that interact with various cellular targets, resulting in the observed biological activities .
Comparison with Similar Compounds
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolone derivatives: These compounds exhibit diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties.
Pyrrolidinone cognition enhancers: Compounds like piracetam and oxiracetam are known for their unique selectivity for brain areas involved in knowledge acquisition and memory processes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(3-amino-2,2-dimethylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-9(2,6-10)7-11-5-3-4-8(11)12/h3-7,10H2,1-2H3 |
InChI Key |
AALHNWPWYDBBGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)CN1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


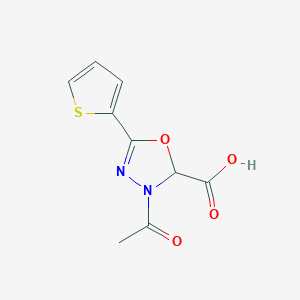
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
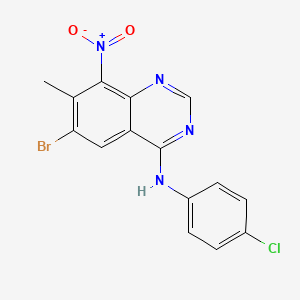
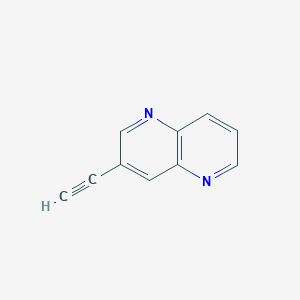

![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
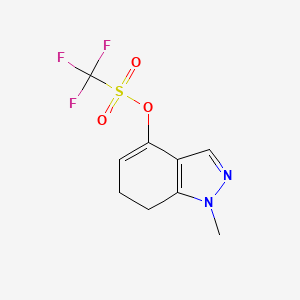
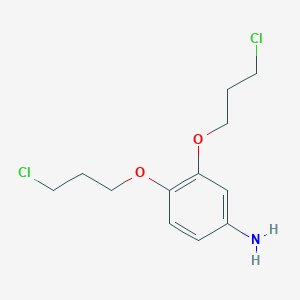


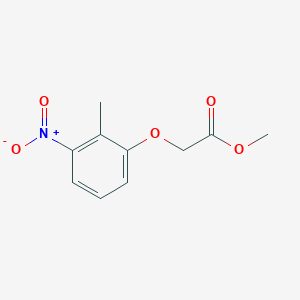
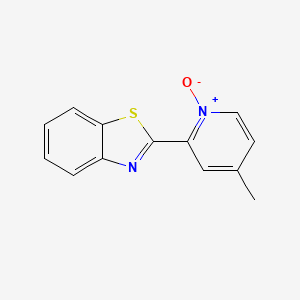

![4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid](/img/structure/B13869001.png)
